

AZ191: A Potent and Selective Inhibitor of DYRK1B Kinase

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Compound of Interest

Compound Name: AZ191

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of **AZ191** against the dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) 1A, 1B, and 2. The document details the inhibitor's potency, selectivity, the experimental methodologies for determining these parameters, and the key signaling pathways regulated by these kinases.

Data Presentation: AZ191 IC50 Values

The half-maximal inhibitory concentration (IC50) of **AZ191** was determined against DYRK1A, DYRK1B, and DYRK2 in cell-free biochemical assays. The results demonstrate that **AZ191** is a potent and selective inhibitor of DYRK1B.^{[1][2]} Quantitative data are summarized in the table below for clear comparison.

Kinase Target	IC50 Value (nM)	Selectivity vs. DYRK1B
DYRK1B	17	-
DYRK1A	88	~5-fold less sensitive
DYRK2	1890	~110-fold less sensitive

Table 1: IC50 values of **AZ191** for DYRK1 family kinases. Data derived from in vitro biochemical assays highlight the potent and selective inhibition of DYRK1B.^{[1][2][3]}

Experimental Protocols

The determination of **AZ191**'s IC₅₀ values involved robust in vitro kinase assays. The primary methods employed were a Caliper mobility-shift assay and an immunoprecipitation-based kinase assay.

Caliper Mobility-Shift Kinase Assay

This high-throughput assay measures the enzymatic activity of kinases by detecting the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation.

Principle: A fluorescently labeled peptide substrate and ATP are incubated with the kinase. The kinase transfers a phosphate group from ATP to the substrate. Due to the added negative charge of the phosphate group, the phosphorylated product has a different electrophoretic mobility than the non-phosphorylated substrate. A microfluidic chip-based capillary electrophoresis system separates and quantifies the substrate and product. The ratio of product to substrate is used to determine the kinase activity.

Protocol Outline:

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl₂, 0.5 mM EGTA).
 - Serially dilute **AZ191** in DMSO and then in the reaction buffer to create a range of concentrations.
 - Prepare a substrate mix containing a fluorescently labeled peptide substrate (e.g., Woodtide) and ATP at a concentration close to its K_m value.
 - Prepare the DYRK kinase solution in the reaction buffer.
- Assay Procedure:
 - In a 384-well plate, add the diluted **AZ191** solutions.

- Add the kinase solution to each well and incubate briefly.
- Initiate the kinase reaction by adding the substrate mix.
- Incubate the reaction at a controlled temperature (e.g., 28°C) for a specific duration (e.g., 60 minutes).
- Stop the reaction by adding a stop buffer containing EDTA.
- Data Acquisition and Analysis:
 - Analyze the samples using a Caliper LabChip® EZ Reader or a similar microfluidic mobility-shift detection system.
 - The system separates the phosphorylated product from the unphosphorylated substrate and quantifies the fluorescence intensity of each.
 - Calculate the percent inhibition for each **AZ191** concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
 - Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Immunoprecipitation (IP)-Kinase Assay

This method is used to measure the activity of a specific kinase from a cellular context.

Principle: The target kinase is selectively isolated from cell lysates using an antibody. The immunoprecipitated kinase is then incubated with a substrate and radiolabeled ATP ([γ -32P]-ATP). The incorporation of the radiolabeled phosphate into the substrate is measured as an indicator of kinase activity.

Protocol Outline:

- Cell Culture and Lysis:
 - Culture cells (e.g., HEK-293) transiently overexpressing EGFP-tagged DYRK1A, DYRK1B, or DYRK2.

- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the kinase in its active state.
- Clarify the cell lysates by centrifugation.
- Immunoprecipitation:
 - Incubate the cell lysates with an anti-GFP antibody to capture the EGFP-tagged DYRK kinases.
 - Add protein A/G-agarose or magnetic beads to pull down the antibody-kinase complexes.
 - Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.
- Kinase Reaction:
 - Resuspend the beads in a kinase assay buffer.
 - Add the desired concentrations of **AZ191** or vehicle (DMSO).
 - Add the substrate (e.g., Woodtide peptide) and [γ -³²P]-ATP.
 - Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
- Detection and Analysis:
 - Stop the reaction by adding SDS-PAGE loading buffer.
 - Separate the reaction products by SDS-PAGE.
 - Transfer the proteins to a membrane and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.
 - Quantify the band intensities and calculate the percent inhibition at each **AZ191** concentration.
 - Determine the IC₅₀ value as described for the mobility-shift assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for IC₅₀ determination and the key signaling pathways involving DYRK1A and DYRK1B.

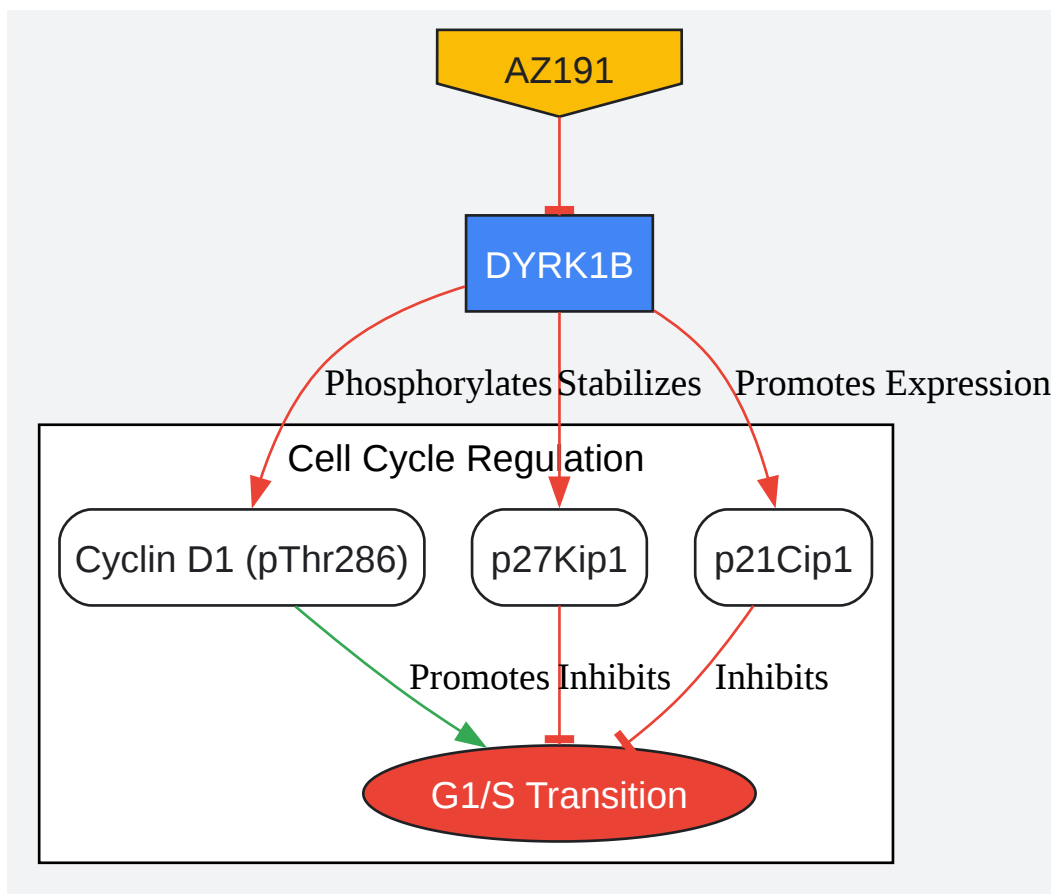


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General workflow for in vitro IC₅₀ determination.

DYRK1B Signaling in Cell Cycle Control

DYRK1B is a key regulator of cell cycle progression, often promoting cell cycle exit and quiescence.^[1] Its dysregulation is implicated in several cancers.

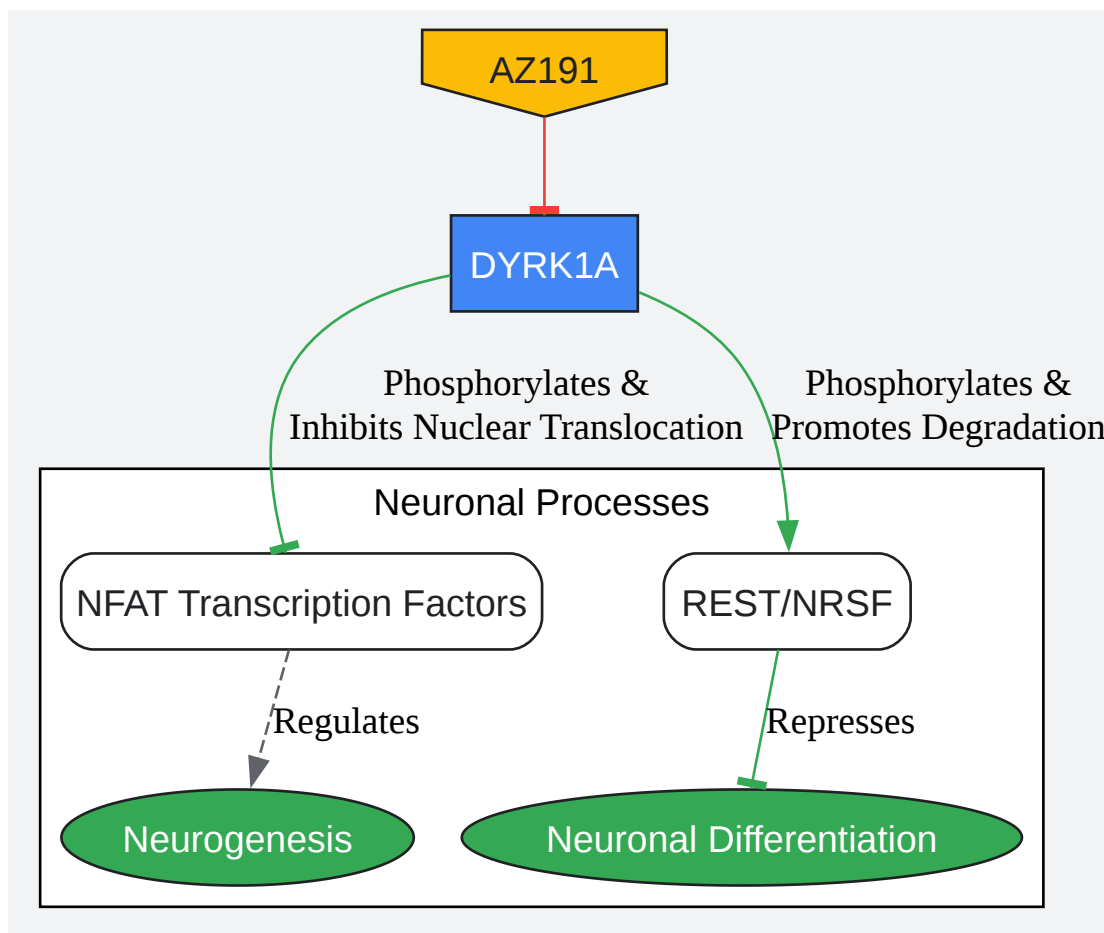


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DYRK1B signaling in cell cycle regulation.

DYRK1A Signaling in Neuronal Development

DYRK1A is crucial for proper brain development, and its overexpression is linked to cognitive deficits in Down syndrome. It regulates various transcription factors and signaling pathways involved in neurogenesis.



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DYRK1A signaling in neuronal development.

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